3-Fluoro-3-methylbutan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

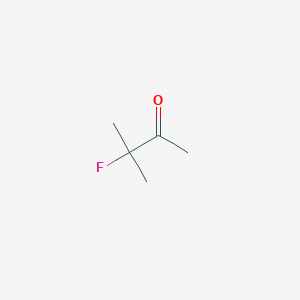

3-Fluoro-3-methylbutan-2-one is an organic compound with the molecular formula C5H9FO. It is a highly reactive compound that has garnered attention in various fields of research and industry due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-methylbutan-2-one typically involves the fluorination of 3-methylbutan-2-one. One common method is the reaction of 3-methylbutan-2-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-3-methylbutan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Compounds

3-Fluoro-3-methylbutan-2-one serves as an important intermediate in the synthesis of various fluorinated compounds. Its reactivity is enhanced by the electronegative fluorine atom, which can influence the chemical behavior of derivatives formed from it.

Peptide Synthesis

This compound is utilized in solid-phase peptide synthesis to introduce fluorinated amino acids into peptide sequences. The incorporation of fluorinated residues can significantly alter the peptides' stability and biological activity, making them suitable for various biomedical applications.

Research indicates that compounds like this compound may exhibit varied biological activities due to their structural features. Studies are ongoing to explore its interactions with biological systems, including enzyme activity and metabolic pathways.

Electrical Engineering

This compound is explored as a component in gas mixtures for medium-voltage electrical switchgear. It serves as an alternative to sulfur hexafluoride (SF6), which is known for its greenhouse gas potential. The performance of these gas mixtures is evaluated under high voltage conditions, showing promise in reducing environmental impacts while maintaining functionality.

Chemical Manufacturing

The compound is also employed in the production of specialty chemicals and materials that leverage the unique properties conferred by fluorination. This includes applications in polymers and other industrial materials.

Comparative Analysis of Related Compounds

To better understand the significance of this compound in comparison to similar compounds, the following table summarizes key differences:

| Compound Name | Structural Features | Notable Applications |

|---|---|---|

| 3-Methylbutan-2-one | No fluorine substitution | Common solvent and intermediate |

| 1,1,1-Trifluoro-3-methylbutan-2-one | Multiple fluorine atoms | Used in specialized chemical reactions |

| 3-Fluoro-3-methylbutan-1-ol | Hydroxyl group present | Building block for various organic syntheses |

Fluorinated Peptides

A study highlighted the synthesis of peptides incorporating this compound-derived amino acids. These peptides demonstrated enhanced stability and unique biological properties compared to their non-fluorinated counterparts, indicating potential therapeutic applications.

Gas Mixtures in Electrical Engineering

Research evaluating gas mixtures containing this compound showed that they could effectively replace SF6 in electrical switchgear applications without compromising performance, thus contributing to more sustainable industrial practices.

Wirkmechanismus

The mechanism of action of 3-Fluoro-3-methylbutan-2-one involves its reactivity with various molecular targets. The fluorine atom’s electronegativity influences the compound’s reactivity, making it a useful intermediate in various chemical reactions. The pathways involved depend on the specific reactions and conditions employed .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methylbutan-2-one: Similar structure but lacks the fluorine atom, resulting in different reactivity and properties.

3-Fluoro-2-butanone: Another fluorinated ketone with a different substitution pattern, leading to distinct chemical behavior.

Uniqueness

3-Fluoro-3-methylbutan-2-one is unique due to the presence of both a fluorine atom and a methyl group on the same carbon atom, which significantly influences its chemical properties and reactivity compared to other similar compounds .

Biologische Aktivität

3-Fluoro-3-methylbutan-2-one, a fluorinated ketone, has garnered attention in various fields of research due to its unique biological properties. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant studies and data.

This compound is characterized by the presence of a fluorine atom and a methyl group attached to the carbon backbone. Its molecular formula is C_5H_9O_F. The fluorine substitution enhances the compound's lipophilicity and metabolic stability, influencing its interaction with biological systems.

The biological activity of this compound is primarily attributed to its electrophilic nature. The electronegativity of fluorine enhances the compound's reactivity, allowing it to interact with various biomolecules, including enzymes and receptors. This interaction can lead to covalent modifications that modulate protein function, potentially affecting cellular processes such as signaling pathways and metabolic reactions.

1. Anticancer Potential

Research indicates that fluorinated compounds like this compound may exhibit anticancer properties. Studies have shown that such compounds can alter the activity of specific enzymes involved in cancer cell proliferation. For instance, preliminary investigations suggest that this compound may enhance the binding affinity towards certain cancer-related targets, leading to potential therapeutic applications in oncology.

2. Peptide Synthesis

The compound is utilized in solid-phase peptide synthesis, where it acts as a building block for introducing fluorinated amino acids into peptide sequences. This incorporation can enhance the structural stability and biological activity of peptides, making them valuable for various biomedical applications.

3. Enzyme Interaction Studies

Studies focusing on enzyme interactions reveal that this compound may influence enzyme kinetics and substrate specificity. Its electrophilic character allows it to form covalent adducts with cysteine residues in proteins, which can modulate enzymatic functions and potentially lead to altered metabolic pathways.

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines. Results showed that treatment with this compound led to a significant reduction in cell viability in specific cancer types, suggesting its potential as an anticancer agent. The mechanism was linked to the compound's ability to induce apoptosis through modulation of key signaling pathways.

Case Study 2: Peptide Stability Enhancement

In another study, peptides synthesized using this compound were tested for stability against enzymatic degradation. The incorporation of fluorinated residues resulted in increased resistance to proteolytic enzymes, indicating that this compound could be crucial for developing more stable therapeutic peptides.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Aspect | Details |

|---|---|

| Molecular Formula | C_5H_9O_F |

| Biological Applications | Anticancer agent, peptide synthesis |

| Mechanism of Action | Electrophilic interactions with enzymes and receptors |

| Case Study Findings | Significant reduction in cancer cell viability; enhanced peptide stability |

Eigenschaften

IUPAC Name |

3-fluoro-3-methylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c1-4(7)5(2,3)6/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPJPIBQBIHZJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.